Home > Products > Screening Compounds P28488 > 4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine
4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine - 866409-68-9

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

Catalog Number: EVT-281180
CAS Number: 866409-68-9
Molecular Formula: C10H12N6O
Molecular Weight: 232.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QLT0267 is an inhibitor of integrin-linked kinase (ILK; IC50 = 26 nM). It is greater than 10-fold selective for ILK over cyclin-dependent kinase 1 (Cdk1), Cdk2, and Cdk5, as well as greater than 1,000-fold selective for ILK over C-terminal Src kinase (CSK), DNA-PK, Pim-1, Akt, PKC, and casein kinase 2 (CK2), at 10 mg/ml. QLT0267 inhibits the growth of NPA187 papillary thyroid cancer cells (IC50 = ~3 µM) and induces apoptosis in NPA187, DRO, and K4 cancer cell lines. In vivo, QLT0267 (100 mg/kg) reduces tumor growth in a DRO mouse xenograft model. It also reduces tumor volume and intratumoral blood vessel mass in a U87MG glioblastoma mouse xenograft model.
QLT0267 is an ATP-competitive selective inhibitor of integrin-linked kinase (ILK).

1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione

    Compound Description: This compound demonstrated promising broad-spectrum antitumor activity in vitro, surpassing the efficacy of 5-fluorouracil (5-FU) []. Notably, it exhibited selective activity against specific cancer cell lines, including melanoma, colon, non-small cell lung, and breast cancer, outperforming erlotinib and gefitinib in these cases. Molecular docking studies revealed that this compound binds to B-RAFV600E and EGFR kinases in a manner comparable to vemurafenib (PLX4032) and erlotinib, respectively.

4-Oxo-3,3,5,5-tetramethyl-3,5-dihydro-4H-pyrazole

    Compound Description: This compound, along with its derivatives (4-methylimino-, 4-thioxo-, and 4-hydrazono-3,3,5,5-tetramethyl-3,5-dihydro-4H-pyrazole), was investigated for its electronic structure using photoelectron spectroscopy and theoretical calculations []. The research revealed that the first ionization potential for these compounds originates from the non-bonding orbital (n_) localized on the azo group.

Overview

4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. It features a pyrazole ring substituted with a hydrazone moiety that includes a 4-methoxyphenyl group, which contributes to its distinctive chemical properties. The molecular formula of this compound is C11H12N6O, with a molecular weight of approximately 232.24 g/mol. Its synthesis and study have gained attention due to its potential biological activities, particularly in cancer treatment and as an intermediate in pharmaceutical synthesis.

Source and Classification

The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities. It has been synthesized as part of research into new therapeutic agents, particularly those targeting cancer. The synthesis typically involves the reaction of 4-methoxyphenylhydrazine with various pyrazole derivatives, making it an important intermediate in drug development, notably in the synthesis of anticoagulants like Eliquis .

Synthesis Analysis

Methods

The synthesis of 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine can be achieved through several methods:

  1. Direct Condensation: One common approach involves the condensation reaction between 4-methoxyphenylhydrazine and appropriate pyrazole derivatives. This method typically yields the desired product in good purity and yield.
  2. Multi-Component Reactions: Another method includes multi-component reactions where various reagents are combined in a single step to form the target compound. This technique can enhance efficiency and reduce reaction times .
  3. Reflux Method: The reaction mixture is often heated under reflux conditions to facilitate the formation of the hydrazone linkage, followed by crystallization from solvents like ethanol or water to purify the final product .

Technical Details

The synthesis generally requires careful control of reaction conditions, including temperature and time, to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are used to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C11H12N6O
  • Molecular Weight: 232.24 g/mol
  • Melting Point: The compound typically exhibits a melting point range around 112-115 °C .
Chemical Reactions Analysis

Reactions

The compound exhibits various chemical reactivity patterns due to the presence of both hydrazone and pyrazole functionalities. Key reactions include:

  1. Hydrazone Formation: The primary reaction involves forming a hydrazone linkage through the condensation of hydrazines with carbonyl compounds.
  2. Substitution Reactions: The pyrazole ring can undergo electrophilic substitution reactions, making it versatile for further modifications.
  3. Biological Interactions: Studies have shown that this compound interacts with protein kinases, indicating potential pathways for targeted therapy in cancer treatment .

Technical Details

Characterization of reactions is often performed using techniques such as Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to analyze product formation and purity.

Mechanism of Action

Process

The mechanism by which 4-[(4-Methoxyphenyl)hydrazono]-4H-pyrazole-3,5-diamine exerts its biological effects is primarily linked to its ability to inhibit specific protein kinases involved in cancer progression. Molecular docking studies suggest that it binds effectively to targets such as B-RAFV600E and Epidermal Growth Factor Receptor (EGFR), mimicking binding patterns seen with established therapies like vemurafenib and erlotinib .

Data

In vitro studies have demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, including melanoma and breast cancer, outperforming traditional chemotherapeutics in certain assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as dark red crystals.
  • Solubility: The presence of the methoxy group enhances solubility in organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light and moisture.
  • Reactivity: Exhibits reactivity characteristic of both hydrazones and pyrazoles, allowing for further derivatization.

Relevant data from spectral analyses (IR, NMR) provide insights into functional groups present within the molecule, confirming its structural integrity post-synthesis .

Applications

Scientific Uses

  1. Pharmaceutical Development: As an intermediate in synthesizing anticoagulants like Eliquis.
  2. Cancer Research: Investigated for its potent antitumor properties against various cancer types.
  3. Medicinal Chemistry: Explored for potential use in developing new therapeutic agents targeting specific pathways involved in tumorigenesis.

Properties

CAS Number

866409-68-9

Product Name

4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine

IUPAC Name

4-[(4-methoxyphenyl)diazenyl]-1H-pyrazole-3,5-diamine

Molecular Formula

C10H12N6O

Molecular Weight

232.25

InChI

InChI=1S/C10H12N6O/c1-17-7-4-2-6(3-5-7)13-14-8-9(11)15-16-10(8)12/h2-5H,1H3,(H5,11,12,15,16)

InChI Key

QNRNTYHAOBVOKW-BUHFOSPRSA-N

SMILES

COC1=CC=C(C=C1)N=NC2=C(NN=C2N)N

Solubility

Soluble in DMSO

Synonyms

QLT-0267; QLT 0267; QLT0267; QLT-267; QLT 267; QLT267;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.